4-hydrazinyl-2-phenylquinazoline
Overview
Description
4-hydrazinyl-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a hydrazino group at the 4-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-2-phenylquinazoline typically involves the reaction of 2-phenylquinazolin-4-one with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . Another method involves the cyclization of 2-aminobenzophenone with formamide, followed by the reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazino group.
Dihydroquinazoline Derivatives: Formed through reduction of the quinazoline ring.
Hydrazones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2-phenylquinazoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the hydrazino group but shares the quinazoline core.
4-Hydrazinoquinazoline: Lacks the phenyl group but has the hydrazino group at the 4-position.
2-Phenylquinazoline: Lacks both the hydrazino group and the 4-position substitution.
Uniqueness
4-hydrazinyl-2-phenylquinazoline is unique due to the presence of both the hydrazino group and the phenyl group, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
4-Hydrazinyl-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a quinazoline core with a hydrazino group at the 4-position and a phenyl group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Comparison with Ciprofloxacin (mm) |
---|---|---|
E. faecalis | 16-20 | 16-21 |
P. aeruginosa | 16-20 | 16-21 |
K. pneumoniae | 20 | 18 |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound is believed to interfere with DNA replication and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects against several cancer cell lines, the following IC50 values were recorded:
Cancer Cell Line | IC50 (μM) |
---|---|
COLO205 (Colorectal) | 0.8 |
A498 (Renal) | 1.2 |
H460 (Lung) | 0.9 |
Hep3B (Liver) | 1.0 |
These findings indicate that the compound exhibits potent antiproliferative activity, making it a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antimicrobial Mechanism : It is hypothesized to inhibit bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Mechanism : The compound may disrupt the mitotic spindle formation during cell division, triggering apoptosis through downregulation of cyclins and cyclin-dependent kinases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the hydrazino and phenyl groups can enhance efficacy and reduce toxicity.
Insights from SAR Studies
Research has shown that:
Properties
IUPAC Name |
(2-phenylquinazolin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUWGCULCOZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524372 | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-29-3 | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6484-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Hydrazino-2-phenylquinazoline a promising starting point for developing novel antimicrobial agents?
A1: The research highlights 4-Hydrazino-2-phenylquinazoline's reactivity as a key strength. The paper demonstrates its ability to readily condense with monosaccharides like D-glucose, D-galactose, D-xylose, D-arabinose, and D-ribose, forming hydrazone derivatives []. This chemical versatility allows for the creation of diverse compounds with potential biological activity. Notably, some synthesized derivatives exhibited antifungal and antibacterial properties [], marking a promising avenue for developing novel antimicrobial agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gleaned from the research?
A2: While the paper primarily focuses on the synthesis and initial antimicrobial screening, it lays the groundwork for understanding SAR. The variations in antimicrobial activity observed among the synthesized sugar hydrazones and osazones suggest that the sugar moiety plays a role in determining the final compound's effectiveness []. Further research focusing on systematically modifying the sugar component and other substituents on the quinazoline ring could illuminate specific structural features crucial for enhancing potency and selectivity against different microbial targets.
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